molecular formula C11H11Cl2NO2 B15331711 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B15331711
M. Wt: 260.11 g/mol
InChI Key: RNAOGNZZVZSTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. For instance, 3,5-dichlorobenzoic acid can be treated with thionyl chloride to form 3,5-dichlorobenzoyl chloride, which then reacts with arylamines in a solvent like DMF at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichlorophenyl group can be reduced under specific conditions to form less chlorinated derivatives.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H11Cl2NO2/c1-14-5-9(15)10(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9-10,15H,5H2,1H3

InChI Key

RNAOGNZZVZSTSX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)C2=CC(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.